molecular formula C36H33N3O3 B13437337 N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide

N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide

Cat. No.: B13437337
M. Wt: 555.7 g/mol
InChI Key: QNGKHTDAPWDVKN-UHFFFAOYSA-N
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Description

N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C36H33N3O3

Molecular Weight

555.7 g/mol

IUPAC Name

N-[3-[4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carbonyl]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C36H33N3O3/c1-42-34-24-29(26-8-3-2-4-9-26)15-17-32(34)25-38-18-20-39(21-19-38)36(41)31-12-7-13-33(23-31)37-35(40)30-16-14-27-10-5-6-11-28(27)22-30/h2-17,22-24H,18-21,25H2,1H3,(H,37,40)

InChI Key

QNGKHTDAPWDVKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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